(5-Ethylthiophen-2-yl)methanethiol

Description

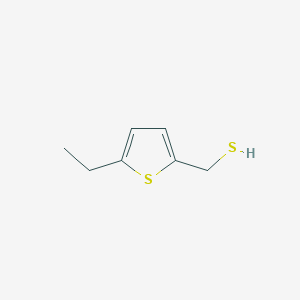

(5-Ethylthiophen-2-yl)methanethiol is a sulfur-containing aromatic compound with the molecular formula C₇H₁₀S₂. It features a thiophene ring substituted with an ethyl group at the 5-position and a methanethiol (-CH₂SH) group at the 2-position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and reactivity associated with the thiol functional group.

The compound has been historically explored in pharmaceutical synthesis, particularly as a building block for quinazoline and quinoline derivatives, which are prominent in drug development .

Properties

Molecular Formula |

C7H10S2 |

|---|---|

Molecular Weight |

158.3 g/mol |

IUPAC Name |

(5-ethylthiophen-2-yl)methanethiol |

InChI |

InChI=1S/C7H10S2/c1-2-6-3-4-7(5-8)9-6/h3-4,8H,2,5H2,1H3 |

InChI Key |

FAVUYVZYRJDFII-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-ethylthiophene with methanethiol in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of (5-Ethylthiophen-2-yl)methanethiol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Ethylthiophen-2-yl)methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophenes.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

(5-Ethylthiophen-2-yl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of thiophene-based pharmaceuticals.

Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Ethylthiophen-2-yl)methanethiol involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Thiophene Derivatives

(5-Methylthien-2-yl)methylamine Hydrochloride

- Structure : A thiophene ring with a methyl group at the 5-position and a methylamine hydrochloride group (-CH₂NH₂·HCl) at the 2-position.

- Molecular Weight : 163.67 g/mol (as hydrochloride salt) .

- Key Differences :

- The ethyl group in (5-Ethylthiophen-2-yl)methanethiol increases steric bulk and lipophilicity compared to the methyl group in this analogue.

- The thiol (-SH) group in the target compound is more acidic (pKa ~10) than the protonated amine (-NH₃⁺, pKa ~9) in the hydrochloride salt, influencing solubility and reactivity.

- Applications : Used as a pharmaceutical intermediate, highlighting the role of thiophene derivatives in drug design .

2-Acetylthiophene

- Structure : Thiophene with an acetyl group (-COCH₃) at the 2-position.

- Key Differences :

- The acetyl group introduces ketone functionality, enabling nucleophilic reactions, whereas the thiol group in the target compound participates in disulfide formation or metal coordination.

- Higher polarity of 2-acetylthiophene may reduce membrane permeability compared to the more lipophilic this compound.

Functional Group Analogues: Aliphatic and Aromatic Thiols

Methanethiol (CH₃SH)

- Structure : Simplest aliphatic thiol.

- Molecular Weight : 48.11 g/mol.

- Key Differences: Methanethiol is volatile and highly reactive, serving as an intermediate in microbial sulfur cycles . In contrast, the aromatic thiophene ring in this compound stabilizes the molecule, reducing volatility. Methanethiol inhibits methane oxidation in methanotrophs at concentrations as low as 15 µM, necessitating detoxification via methanethiol oxidase enzymes . The larger structure of the target compound may alter its bioavailability and toxicity profile.

- Analytical Methods : Blood mercaptans like methanethiol are quantified using gas chromatography with reducing agents (e.g., zinc), but aromatic thiols may require optimized protocols due to structural complexity .

Benzyl Mercaptan (C₆H₅CH₂SH)

- Structure : Aromatic benzene ring with a thiol group.

- Benzyl mercaptan is widely used in organic synthesis, whereas the discontinued status of this compound suggests niche applications or synthesis hurdles .

Biological Activity

(5-Ethylthiophen-2-yl)methanethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological properties, including antimicrobial, antifungal, and other therapeutic potentials.

- Molecular Formula : C7H10S2

- Molecular Weight : 174.29 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. The compound's structure allows it to interact with biological targets, potentially disrupting cellular functions in pathogens.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of essential enzymes or pathways in microorganisms.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

| Candida albicans | 20 | 25 |

Case Studies and Research Findings

-

Study on Antifungal Properties :

A recent study evaluated the antifungal activity of this compound against various fungal strains. Results indicated a strong inhibitory effect on Candida species, with a notable reduction in fungal growth at concentrations as low as 25 µg/mL. -

Mechanism of Action :

The compound's mechanism involves the disruption of cell membrane integrity and inhibition of key metabolic pathways in pathogens. This was demonstrated through assays that showed increased permeability of microbial cells treated with the compound. -

Synergistic Effects :

When combined with conventional antibiotics, this compound exhibited synergistic effects, enhancing the overall antimicrobial efficacy. This suggests potential applications in combination therapies for resistant strains.

Research Applications

The biological activities of this compound make it a candidate for further research in various fields:

- Pharmaceutical Development : Investigated as a lead compound for new antimicrobial agents.

- Agricultural Chemistry : Potential use as a biopesticide due to its efficacy against plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.